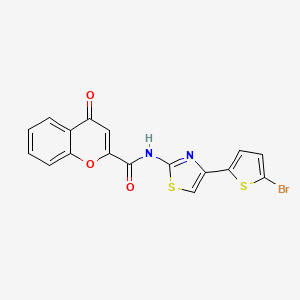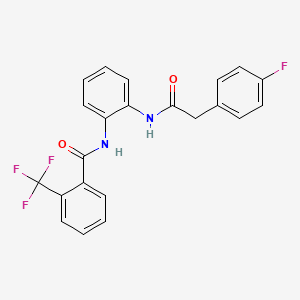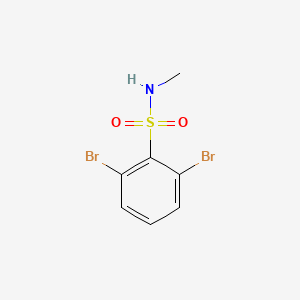![molecular formula C19H17N3O6 B2979181 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922066-76-0](/img/structure/B2979181.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzo[d][1,3]dioxol-5-yl derivatives with other organic molecules . For example, the synthesis of dioxole functionalized metal–organic frameworks involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid and Zn(II) under solvothermal conditions .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Evaluation
Compounds with similar structures have been synthesized and evaluated for their anticonvulsant activities. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. These studies also involve in silico studies, including molecular docking, to establish molecular interactions with Na+ channels and GABA_A receptors, suggesting a potential for designing compounds with enhanced anticonvulsant properties (Nath et al., 2021).
Antimicrobial Applications
Derivatives of oxadiazoles, such as those containing the 1,3,4-oxadiazol moiety, have been synthesized and tested for their antibacterial activities. These compounds have been found to possess significant antibacterial activity, indicating their potential as antimicrobial agents (Ramalingam et al., 2019). This suggests that compounds with similar structures could be explored for their use in combating bacterial infections.
Anticancer Properties
Some novel 3-benzyl-4(3H)quinazolinone analogues, sharing a common motif with the compound of interest, have been synthesized and shown broad-spectrum antitumor activity. This includes compounds that demonstrated potent activities against CNS, renal, and breast cancer cell lines, highlighting the potential of such derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Anti-inflammatory and Enzyme Inhibition
Research has also been conducted on derivatives for their anti-inflammatory activity, utilizing in vitro and in vivo models. These studies include molecular docking to understand the binding affinity towards human serum albumin (HSA), indicating the relevance of such compounds in designing anti-inflammatory agents (Nikalje et al., 2015).
Antimicrobial and Hemolytic Activity
Compounds with the oxadiazolylthio moiety have been synthesized and screened for antimicrobial and hemolytic activity. These studies found that most compounds were active against selected microbial species to varying extents, suggesting their potential application as antimicrobial agents with reduced toxicity (Gul et al., 2017).
Orientations Futures
The future directions for research on “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” could include further investigation into its synthesis, properties, and potential applications. This could involve the development of new synthetic routes, the study of its reactivity, and the exploration of its potential uses in various fields .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-12-4-5-13(15(9-12)25-2)18-21-22-19(28-18)20-17(23)8-11-3-6-14-16(7-11)27-10-26-14/h3-7,9H,8,10H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYAFYGHHQEXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


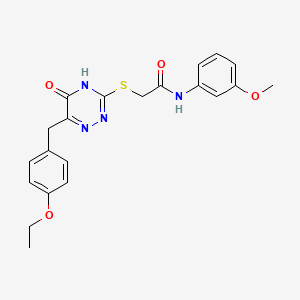
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2979102.png)
![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)


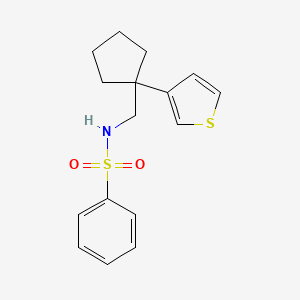
![N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979112.png)
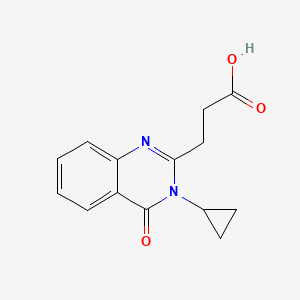
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate](/img/structure/B2979115.png)
![N-(3,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979117.png)
